molecular formula C17H23NO4 B102683 Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate CAS No. 17740-40-8

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No. B102683
CAS RN: 17740-40-8
M. Wt: 305.4 g/mol
InChI Key: LDUSEIANLSWKPY-UHFFFAOYSA-N
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Description

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a compound that is structurally related to various pyrrolidine derivatives synthesized for different applications in chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar pyrrolidine derivatives can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of diethyl 5-arylpyrrolidine-3,3-dicarboxylates is achieved through a one-pot domino reaction involving spiroanthraceneoxazolidine and diethyl 2-arylcyclopropane-1,1-dicarboxylates at elevated temperatures in the presence of magnesium bromide diethyl etherate . Similarly, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate is synthesized from diethyl benzylidenemalonate and ethyl sarcosinate, followed by oxidation in aqueous base . These methods suggest that the synthesis of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate could also involve multi-step reactions and specific conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring and various substituents that can influence the compound's properties. For example, the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate with (+)-amphetamine reveals a double helical supramolecular structure . The presence of bulky substituents, such as tert-butyl groups, can induce axial chirality and restricted rotation, as seen in diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate . These structural features are crucial for understanding the behavior of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate in various environments.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including complexation with other molecules, oxidation, and self-assembly. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate forms stable complexes with dopamine and amphetamines . Oxidation reactions can lead to multiple products, as seen with diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, which yields two oxidation products under different conditions . Self-assembly dynamics are observed in compounds like 5-diethylboryl-2,3'-bipyridine, which forms cyclic trimers and tetramers in solution . These reactions are indicative of the potential reactivity of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the yield and ease of reactions . Chirality plays a significant role in the synthesis of optically active compounds, as demonstrated by the enantioselective alkylation of benzaldehyde with diethylzinc catalyzed by ferrocenyl amino alcohols . The melting reaction used to synthesize 1-benzyl-3-hydroxypyrrolidine-2,5-dione indicates that temperature and time are critical factors for optimizing yield . These properties would be relevant to the analysis of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, suggesting that its behavior in synthesis and reactions would be similarly affected by structural factors and reaction conditions.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound’s hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUSEIANLSWKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966704
Record name Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

CAS RN

52321-06-9, 17740-40-8
Record name NSC143948
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Record name Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
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Synthesis routes and methods

Procedure details

A solution of Diethyl meso-2,5-dibromoadipate (50 g, 139 mmol) in benzene (150 mL) was heated to reflux. Then heating was discontinued and benzylamine (50 mL) was added under stirring in 1 h. At the end of the addition, the mixture was refluxed for 20 h. After cooling down, the hydrobromide salt was filtered off and washed with benzene, and the benzene solution was evaporated. The residue was distilled under reduced pressure (180-190° C./0.3 mmHg) to give a product (39.9 g, 94%) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

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